molecular formula C10H10N6 B3878165 3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B3878165
M. Wt: 214.23 g/mol
InChI Key: HIEGIMRDXIGOAG-UHFFFAOYSA-N
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Description

3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole, commonly known as HMTI, is a heterocyclic compound with potential applications in scientific research. It is a derivative of the triazinoindole class of compounds, which have been found to exhibit a range of biological activities. HMTI has been shown to possess interesting pharmacological properties, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of HMTI is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in DNA replication and transcription. This may contribute to its antitumor and antiviral properties.
Biochemical and Physiological Effects
HMTI has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, as well as certain bacterial and viral strains. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, HMTI has been found to possess antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of HMTI is its potential as a DNA intercalator, which may contribute to its antitumor activity. In addition, its ability to inhibit the growth of various bacterial and viral strains makes it a promising candidate for the development of new antimicrobial and antiviral agents. However, one limitation of HMTI is its relatively low solubility in water, which may limit its bioavailability and therapeutic potential.

Future Directions

There are several potential future directions for research involving HMTI. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate its mechanism of action and determine its efficacy in vivo. Another area of interest is its potential as a new class of antimicrobial and antiviral agents. Finally, research is needed to develop new synthetic strategies for the preparation of HMTI and its derivatives, which may lead to the discovery of new compounds with improved pharmacological properties.

Scientific Research Applications

HMTI has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties. It has also been shown to possess potential as a DNA intercalator, which may contribute to its antitumor activity. These properties make HMTI a promising candidate for further investigation in the field of medicinal chemistry.

properties

IUPAC Name

(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-16-7-5-3-2-4-6(7)8-9(16)12-10(13-11)15-14-8/h2-5H,11H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEGIMRDXIGOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328128
Record name (5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

3993-27-9
Record name (5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
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Reactant of Route 5
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Reactant of Route 6
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